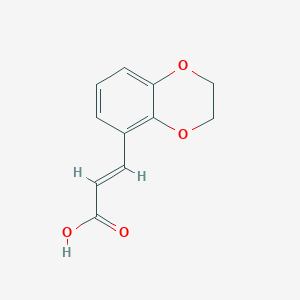
(E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acid, also known as piperlongumine, is a natural alkaloid compound found in the fruit of the long pepper plant, Piper longum. It has been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-obesity effects.
作用機序
The exact mechanism of action of (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne is not fully understood, but it is thought to involve the induction of oxidative stress and the inhibition of multiple signaling pathways involved in cancer cell survival and proliferation. Piperlongumine has been shown to activate the p53 tumor suppressor protein, which plays a critical role in regulating cell growth and preventing cancer development.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne has also been shown to have anti-inflammatory and anti-obesity effects. It has been shown to inhibit the production of inflammatory cytokines and adipokines, which are involved in the development of obesity and associated metabolic disorders. Piperlongumine has also been shown to improve glucose tolerance and insulin sensitivity in animal models.
実験室実験の利点と制限
One advantage of using (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, its low solubility and stability can make it difficult to work with in certain experimental settings. Additionally, the exact mechanism of action of (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne. One area of research is the development of more efficient and cost-effective synthesis methods for (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne. Another area of research is the investigation of the potential use of (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne in combination with other anti-cancer compounds to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne and its potential use in the treatment of other diseases, such as metabolic disorders and neurodegenerative diseases.
合成法
Piperlongumine can be synthesized through a variety of methods, including extraction from the fruit of the long pepper plant, chemical synthesis, and biosynthesis. Chemical synthesis involves the reaction of piperine, a major component of black pepper, with nitric acid and subsequent oxidation. Biosynthesis involves the use of microorganisms, such as Streptomyces sp., to produce (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne.
科学的研究の応用
Piperlongumine has been extensively studied for its potential anti-cancer effects. It has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. Piperlongumine has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
特性
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-10(13)5-4-8-2-1-3-9-11(8)15-7-6-14-9/h1-5H,6-7H2,(H,12,13)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTGNGBHGBNWFS-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(C=CC=C2O1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-(2-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B2476763.png)

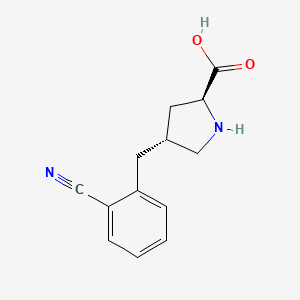
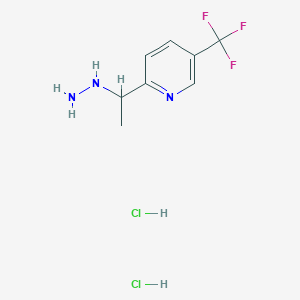

![Methyl 1-[3-(prop-2-enoylamino)propanoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B2476774.png)
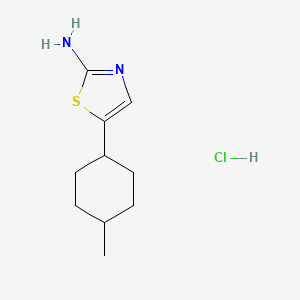
![N-ethyl-1-{[5-(4-methoxybenzoyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2476777.png)
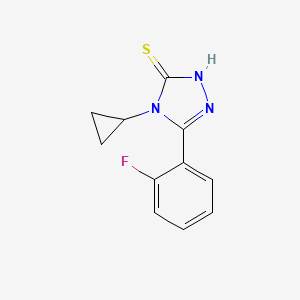
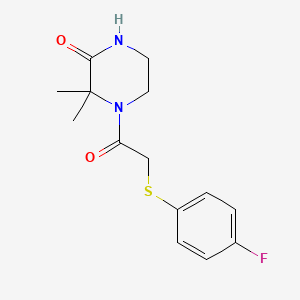
![5-Bromo-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2476780.png)
![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476782.png)
![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2476784.png)
